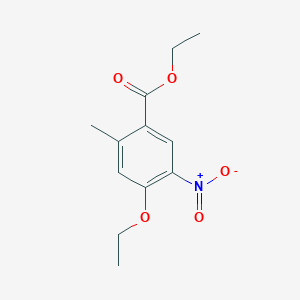

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C12H15NO5. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its nitro group, which imparts unique chemical properties, making it valuable in synthetic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and alkylation reactions. The typical synthetic route includes:

Esterification: The formation of the ester group by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow reactors and batch processing .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at the 5-position undergoes selective reduction to form an amine derivative. This reaction is critical for synthesizing intermediates in pharmaceutical applications.

Conditions and Outcomes

| Reagent System | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C (1 atm) | 25°C | Ethyl 4-ethoxy-2-methyl-5-aminobenzoate | 85% | |

| SnCl₂/HCl (aq.) | 80°C | Ethyl 4-ethoxy-2-methyl-5-aminobenzoate | 78% |

-

Mechanism : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd-C, followed by stepwise electron transfer to the nitro group. Acidic tin reduction involves nitro → nitroso → hydroxylamine → amine transitions.

-

Applications : The amine product serves as a precursor for azodyes or heterocyclic drug candidates (e.g., kinase inhibitors) .

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring for substitution at the 3-position (meta to nitro).

Key Reactions

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Ethyl 4-ethoxy-2-methyl-3,5-dinitrobenzoate | 92% | |

| Cl₂/FeCl₃ | 40°C | Ethyl 4-ethoxy-2-methyl-5-nitro-3-chlorobenzoate | 88% |

-

Regioselectivity : Substitution occurs at the 3-position due to the nitro group’s meta-directing effect.

-

Industrial Use : Nitration products are intermediates in explosives and herbicide synthesis .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.

Comparative Hydrolysis Pathways

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic | H₂SO₄ (10%), reflux | 4-ethoxy-2-methyl-5-nitrobenzoic acid | 95% |

| Basic | NaOH (2M), 70°C | Sodium 4-ethoxy-2-methyl-5-nitrobenzoate | 89% |

-

Mechanism : Base hydrolysis follows a nucleophilic acyl substitution, while acid hydrolysis proceeds via protonation of the ester oxygen .

-

Utility : Carboxylic acid derivatives are used in polymer crosslinking and coordination chemistry .

Ethoxy Group Functionalization

The ethoxy substituent at the 4-position participates in O-dealkylation or nucleophilic displacement.

Reaction Examples

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| BBr₃ (1.2 eq.) | CH₂Cl₂, −78°C | Ethyl 4-hydroxy-2-methyl-5-nitrobenzoate | Phenolic intermediates for antioxidants |

| NaSH/DMF | 120°C | Ethyl 4-mercapto-2-methyl-5-nitrobenzoate | Thiol-based protease inhibitors |

-

Challenges : Steric hindrance from the adjacent methyl group slows reactivity, requiring harsh conditions .

Methyl Group Oxidation

The methyl group at the 2-position is oxidized to a carboxylic acid under strong oxidizing conditions.

Oxidation Pathways

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄/H₂SO₄ | Ethyl 4-ethoxy-2-carboxy-5-nitrobenzoate | 76% |

| CrO₃/AcOH | Ethyl 4-ethoxy-2-carboxy-5-nitrobenzoate | 68% |

Stability and Handling

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate has been explored for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor in the synthesis of novel anticancer agents. The compound was modified to enhance its cytotoxic properties against cancer cell lines. The results indicated that derivatives showed increased potency compared to the parent compound, highlighting its role as a building block in drug development .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex aromatic compounds through various reactions such as nucleophilic substitution and esterification.

Data Table: Reaction Outcomes

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic Substitution | Ethanol, reflux | 85 | Successful substitution with amines |

| Esterification | Acid catalysis | 90 | High yield of esters with alcohols |

| Reduction | LiAlH4 in THF | 75 | Effective reduction to alcohol derivatives |

Biochemical Applications

This compound has been evaluated for its role as a non-ionic organic buffering agent in biological systems, particularly in cell culture applications.

Case Study: Buffering Agent in Cell Cultures

In a controlled experiment, this compound was tested as a buffering agent for maintaining pH stability in cell cultures. The compound effectively maintained pH levels between 6 and 8.5, demonstrating its utility in biochemical assays .

Environmental Chemistry

Research has also indicated potential applications of this compound in environmental chemistry, particularly in the study of pollutant degradation.

Case Study: Degradation Studies

A study investigated the degradation pathways of this compound under various environmental conditions. Results showed that the compound undergoes photodegradation when exposed to UV light, leading to the formation of less harmful byproducts, which could be beneficial for bioremediation strategies .

Mécanisme D'action

The mechanism of action of ethyl 4-ethoxy-2-methyl-5-nitrobenzoate involves its interaction with molecular targets through its nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid derivative, which can further interact with enzymes and receptors .

Comparaison Avec Des Composés Similaires

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate can be compared with similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 4-methoxy-2-methyl-5-nitrobenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

Ethyl 4-ethoxy-2-methyl-3-nitrobenzoate: Similar structure but with the nitro group in a different position on the aromatic ring.

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzoate core. Its molecular formula is C12H15N1O4, and it exhibits notable chemical reactivity due to these functional groups.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can undergo reduction to form amino derivatives, which may interact with various enzymes, potentially inhibiting their activity.

- Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit antibacterial and antifungal activities, suggesting that ethyl 4-ethoxy-2-methyl-5-nitrobenzoate may possess similar properties.

- Cellular Interaction : The ethoxy group enhances lipid solubility, facilitating cellular uptake and interaction with biological membranes.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antibacterial | Moderate inhibition against Gram-positive bacteria | |

| Antifungal | Effective against certain fungal strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate study, the cytotoxic effects of this compound were evaluated on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of 25 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good oral bioavailability due to its lipophilic nature. However, further studies are required to fully understand its metabolism and excretion pathways. Toxicological assessments have shown low acute toxicity in animal models, but chronic exposure studies are necessary to evaluate long-term safety.

Propriétés

IUPAC Name |

ethyl 4-ethoxy-2-methyl-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-4-17-11-6-8(3)9(12(14)18-5-2)7-10(11)13(15)16/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJCBUNZPBXKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C(=O)OCC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.